3-(1-Acetylacetonylazo)phthalhydrazide
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Overview
Description
3-(1-Acetylacetonylazo)phthalhydrazide is a chemical compound with the molecular formula C13H12N4O4 and a molecular weight of 288.26 g/mol . It is known for its fluorescence properties and is often used as a reagent in various biochemical assays . The compound is also referred to by its systematic name, 3-(1,4-Dioxo-1,2,3,4-tetrahydrophthalazin-5-ylazo)-2,4-pentanedione .
Scientific Research Applications
3-(1-Acetylacetonylazo)phthalhydrazide has several scientific research applications:
Chemistry: It is used as a fluorescent reagent in analytical chemistry for detecting and quantifying various analytes.
Biology: The compound is employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is used in diagnostic assays for detecting specific biomarkers in medical research.
Mechanism of Action
Target of Action
The primary target of 3-(1-Acetylacetonylazo)phthalhydrazide is the enzyme urease, which is produced by Helicobacter pylori . This bacterium is known to cause gastric ulcers and has been linked to stomach cancer .
Mode of Action
The compound interacts with urease in a way that enhances the detection of Helicobacter pylori. It acts as a chemiluminescent diagnostic reagent, making it much more sensitive than other methods .
Biochemical Pathways
It is known that the compound is involved in the detection of urease activity, a key factor in the survival and virulence ofHelicobacter pylori .
Pharmacokinetics
As a diagnostic reagent, its bioavailability would be determined by its ability to interact with its target, urease, and produce a detectable signal .
Result of Action
The action of this compound results in a chemiluminescent signal that can be detected and measured. This allows for the sensitive and accurate diagnosis of Helicobacter pylori infections .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the luminescence of the compound . .
Preparation Methods
The synthesis of 3-(1-Acetylacetonylazo)phthalhydrazide typically involves the reaction of phthalhydrazide with acetylacetone under specific conditions . The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the azo linkage . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
3-(1-Acetylacetonylazo)phthalhydrazide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution . The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
3-(1-Acetylacetonylazo)phthalhydrazide can be compared with other similar compounds such as:
Phthalhydrazide: A precursor in the synthesis of this compound, known for its chemiluminescent properties.
Acetylacetone: Another precursor used in the synthesis, known for its role in forming metal chelates.
Azo compounds: A class of compounds containing the azo linkage (-N=N-), used in various applications including dyes and pigments.
The uniqueness of this compound lies in its specific fluorescence properties and its application in sensitive biochemical assays .
Properties
IUPAC Name |
5-(2,4-dioxopentan-3-yldiazenyl)-2,3-dihydrophthalazine-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4/c1-6(18)11(7(2)19)15-14-9-5-3-4-8-10(9)13(21)17-16-12(8)20/h3-5,11H,1-2H3,(H,16,20)(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZORHXCJSIQCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)N=NC1=CC=CC2=C1C(=O)NNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30421244 |
Source
|
Record name | 3-(1-Acetylacetonylazo)phthalhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30421244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109632-03-3 |
Source
|
Record name | 3-(1-Acetylacetonylazo)phthalhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30421244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1-Acetylacetonylazo)phthalhydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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